14-Deoxy-12-hydroxyandrographolide
Overview
Description
14-Deoxy-12-hydroxyandrographolide is a labdane-type diterpenoid compound isolated from the leaves of Andrographis paniculata, a plant widely used in traditional medicine in Southeast Asia. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Deoxy-12-hydroxyandrographolide can be synthesized from andrographolide through the rearrangement of the allylic hydroxyl group at C-14 using pyridinium dichromate . Another method involves the use of TIPSCl in pyridine at room temperature for 8 hours .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the extraction of andrographolide from Andrographis paniculata followed by chemical modification to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 14-Deoxy-12-hydroxyandrographolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate is commonly used for the oxidation of allylic hydroxyl groups.
Reduction: Sodium borohydride is often employed for the reduction of carbonyl groups.
Substitution: Various reagents, including TIPSCl and pyridine, are used for introducing substituents.
Major Products: The major products formed from these reactions include various analogs of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 14-Deoxy-12-hydroxyandrographolide involves multiple molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and promoting cell cycle arrest.
NF-κB Inhibition: It inhibits the NF-κB pathway, reducing inflammation and enhancing immune responses.
Antioxidant Activity: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
- Andrographolide
- Isoandrographolide
- 14-Deoxy-11,12-didehydroandrographolide
Properties
IUPAC Name |
4-[(1S)-2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-16-19(2,8-6-17(23)20(16,3)11-21)14(12)10-15(22)13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16+,17-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNSSJNIXVKMK-XWIHJEQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3=CCOC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C[C@@H](C3=CCOC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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